4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The thiophene ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
4-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde is unique due to its combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-11-4-8(3-10-11)7-2-9(5-12)13-6-7/h2-6H,1H3 |
InChI Key |
YMZXTXNXQNPZAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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